molecular formula C10H11NO4 B1296907 2-(2-Acetamidophenoxy)acetic acid CAS No. 1798-12-5

2-(2-Acetamidophenoxy)acetic acid

Cat. No. B1296907
CAS RN: 1798-12-5
M. Wt: 209.2 g/mol
InChI Key: FXAVGVSUKFCXDK-UHFFFAOYSA-N
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Description

“2-(2-Acetamidophenoxy)acetic acid” is a chemical compound with the empirical formula C10H11NO4 . Its molecular weight is 209.20 .


Molecular Structure Analysis

The SMILES string representation of “2-(2-Acetamidophenoxy)acetic acid” is O=C(C)NC1=CC=CC=C1OCC(O)=O . This representation can be used to visualize the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(2-Acetamidophenoxy)acetic acid” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Anti-Mycobacterial Agents

Research has shown that derivatives of phenoxy acetic acid, which share a part of the molecular structure with 2-(2-Acetamidophenoxy)acetic acid, have been evaluated for their anti-mycobacterial activities. These compounds have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential applications in the development of new anti-tuberculosis therapeutics. Such studies highlight the importance of structural variations in the phenoxy acetic acid derivatives for biological activity, potentially offering a foundation for future research into related compounds like 2-(2-Acetamidophenoxy)acetic acid for anti-mycobacterial applications (Yar et al., 2006).

Chemoselective Acetylation

The chemoselective acetylation of aminophenols, which are structurally related to 2-(2-Acetamidophenoxy)acetic acid, has been researched for the synthesis of intermediates in the production of pharmaceuticals. Specifically, N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was efficiently produced using acetylation techniques. This research not only provides insight into the synthetic pathways for creating valuable pharmaceutical intermediates but also underscores the versatility of acetylation reactions in modifying compounds with phenolic and acetic acid functionalities (Magadum & Yadav, 2018).

Biosynthesis and Catalytic Production

Another fascinating area of research involves the biosynthesis and whole-cell catalytic production of compounds related to 2-(2-Acetamidophenoxy)acetic acid. A study demonstrated the construction of an artificial biosynthetic pathway in Escherichia coli for the production of 2-acetamidophenol, an aromatic compound with applications in agricultural and medical research. This approach not only provides a sustainable method for synthesizing such compounds but also opens up new avenues for the production of structurally related compounds through biotechnological means (Hou et al., 2021).

Environmental Applications

The degradation pathways and toxicity of acetaminophen and its by-products, including compounds related to 2-(2-Acetamidophenoxy)acetic acid, have been studied in the context of water treatment. Such research is crucial for understanding the environmental impact of pharmaceutical compounds and developing effective methods for their removal from water sources. The identification of toxic by-products during the electrochemical treatment of acetaminophen emphasizes the need for comprehensive studies on the environmental fate of related compounds (Le et al., 2017).

Safety And Hazards

According to Sigma-Aldrich, “2-(2-Acetamidophenoxy)acetic acid” is classified as an acute toxin (oral) and is labeled with the GHS07 pictogram. The hazard statements include H302, which indicates that it is harmful if swallowed .

properties

IUPAC Name

2-(2-acetamidophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAVGVSUKFCXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939261
Record name {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetamidophenoxy)acetic acid

CAS RN

1798-12-5
Record name 2-[2-(Acetylamino)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC38179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC37054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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